molecular formula C18H15NOS B6536804 N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 1058195-79-1

N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6536804
CAS No.: 1058195-79-1
M. Wt: 293.4 g/mol
InChI Key: XZGCHWKKOLTOKU-UHFFFAOYSA-N
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Description

N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates two privileged medicinal chemistry scaffolds: the biphenyl system and the thiophene ring. The biphenyl moiety is a well-characterized structure in the development of novel therapeutic agents, notably as a core component in inhibitors targeting the C-terminal domain of Heat Shock Protein 90 (Hsp90), a promising approach for cancer therapy . Concurrently, thiophene-based carboxamide derivatives have demonstrated significant biomimetic and antiproliferative properties, showing activity against a range of cancer cell lines, including hepatocellular carcinoma and breast cancer . The specific molecular architecture of this compound suggests its primary research value lies in the exploration of new oncological and neurodegenerative disease targets. Its mechanism of action is hypothesized to involve interaction with key protein targets, potentially mimicking the activity of related compounds that function as agonists for nuclear receptors like Nurr1, a target for neurodegenerative diseases, or as inhibitors of tubulin polymerization, a validated strategy in anticancer drug development . Researchers can utilize this compound as a key intermediate or lead structure for further structure-activity relationship (SAR) studies. It is ideal for profiling against cancer cell panels, investigating mechanisms of neuroprotection, and designing more potent and selective modulators of biologically relevant pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

IUPAC Name

4-phenyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c20-18(19-12-14-10-11-21-13-14)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCHWKKOLTOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(thiophen-3-yl)methyl]-[1,1’-biphenyl]-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(thiophen-3-yl)methyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

A. Anticancer Activity

Research indicates that compounds similar to N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide exhibit significant anticancer properties. The biphenyl structure is known for its ability to interact with biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further drug development in oncology .

B. Antimicrobial Properties

The thiophene moiety in the compound contributes to its antimicrobial activity. Compounds containing thiophene rings have been reported to possess antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic microorganisms, indicating its potential use in developing new antimicrobial agents .

A. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films and its favorable charge transport characteristics are valuable for enhancing the performance of electronic devices .

B. Sensors

Due to its chemical stability and sensitivity to environmental changes, this compound can be utilized in sensor technology. Its incorporation into sensor devices could improve the detection of various analytes, including gases and biomolecules, by providing enhanced sensitivity and selectivity .

A. Synthesis and Characterization

A study focused on the synthesis of this compound demonstrated efficient methods for producing the compound with high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound, laying the groundwork for further biological testing .

B. Biological Testing

In a biological assessment conducted on cell lines, this compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including breast and lung cancer models. The results indicated that the compound could effectively inhibit cell growth at specific concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[(thiophen-3-yl)methyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the biphenyl moiety can enhance the compound’s binding affinity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The biphenyl carboxamide scaffold is highly modular, with modifications primarily occurring at the amide nitrogen or biphenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties Reference
N-[(Thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide Thiophen-3-ylmethyl C₁₈H₁₅NOS 297.38 g/mol Moderate hydrophobicity; sulfur atom for interactions
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide Cyclooctyl C₂₀H₂₁NO 299.39 g/mol High hydrophobicity; aliphatic bulk
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide 2'-F, 3'-OMe, N-Me, 3-OMePh C₂₂H₂₀FNO₃ 365.40 g/mol Polar substituents; higher melting point (125–127°C)
N-(3-Chlorophenyl)-[1,1'-biphenyl]-4-carboxamide 3-ClPh C₁₉H₁₄ClNO 307.77 g/mol Electronegative Cl; potential halogen bonding
N-Phenyl-[1,1'-biphenyl]-4-carboxamide Phenyl C₁₉H₁₅NO 273.33 g/mol Simple analog; lower molecular weight
BA3 () Thiophen-3-yl linked to aromatic amine C₂₂H₁₉FN₂O₂S 394.46 g/mol Radiolabeled derivative for imaging
Key Observations:

This contrasts with halogenated analogs (e.g., 3-ClPh in ), where electronegative substituents may enhance binding to electron-rich regions.

Hydrophobicity : Aliphatic substituents (e.g., cyclooctyl in ) increase hydrophobicity, which may improve membrane permeability but reduce solubility. The thiophene-methyl group offers a balance between aromaticity and moderate hydrophobicity.

Steric Considerations : Bulky substituents like decahydronaphthalenyl () may hinder target binding, whereas the thiophene-methyl group’s compact size could enhance steric compatibility in active sites.

Challenges and Limitations

  • Synthetic Yields : Aliphatic amines (e.g., cyclooctylamine in ) gave lower yields (50%) compared to aromatic amines (84% for decahydronaphthalen-1-amine), possibly due to steric hindrance .
  • Metabolic Stability : Thiophene rings may undergo oxidative metabolism, necessitating further optimization for drug development.

Biological Activity

N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide is a compound that combines a thiophene ring with a biphenyl structure through a carboxamide linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NOSC_{18}H_{15}NOS with a molecular weight of 293.4 g/mol. Its structure allows for various interactions with biological targets, enhancing its pharmacological potential.

PropertyValue
Molecular FormulaC₁₈H₁₅NOS
Molecular Weight293.4 g/mol
CAS Number1058195-79-1

The mechanism of action for this compound involves its ability to interact with specific proteins and pathways within cells. The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in protein structures, potentially influencing protein function and cellular signaling pathways. Additionally, the biphenyl moiety may enhance the compound's binding affinity to target sites, which is critical for its biological activity.

Antiviral Activity

Research indicates that thiophene derivatives exhibit significant antiviral properties. In studies involving Ebola virus pseudotypes, compounds similar to this compound demonstrated the ability to inhibit viral entry by blocking the interaction between viral glycoproteins and host cell receptors . This suggests that the compound may possess similar antiviral capabilities.

Anticancer Activity

This compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), HCT-15 (colon cancer), and others. Preliminary results indicate that the compound can inhibit cell proliferation effectively, with IC50 values in the low micromolar range .

Table: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa5.0
HCT-157.2
NCI-H236.5

Anti-inflammatory Activity

Thiophene derivatives have been associated with anti-inflammatory effects due to their ability to inhibit key signaling pathways involved in inflammation. This compound may modulate the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

Case Studies

A recent study evaluated the efficacy of various thiophene derivatives, including this compound, in mouse models of cancer. The findings revealed that these compounds could significantly reduce tumor growth compared to controls .

Another investigation focused on the anti-inflammatory properties of thiophene derivatives in LPS-induced inflammation models. The results indicated a marked decrease in TNF-alpha levels upon treatment with these compounds, highlighting their therapeutic potential in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide with high purity?

  • Answer : The synthesis requires multi-step reactions, including coupling of the thiophene and biphenyl moieties. Key parameters include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling reactions .
  • Temperature control : Maintain 60–80°C during amide bond formation to prevent side reactions .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product from by-products .
    • Validation : Confirm purity via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiophene and biphenyl groups .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
  • X-ray crystallography : Optional for absolute structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory effects)?

  • Answer : Discrepancies may arise from:

  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Structural analogs : Impurities in derivatives (e.g., unreacted thiophene intermediates) may skew results .
    • Methodological approach :
  • Standardize assays using the same cell lines (e.g., NCI-60 panel) and purity thresholds (>98%) .
  • Perform dose-response curves (IC₅₀ calculations) to compare potency across studies .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinase targets) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic effects on binding affinity .
    • Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Answer :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) on the biphenyl ring to enhance electrophilicity .
  • Bioisosteric replacement : Replace thiophene with furan or pyrrole to assess heterocycle effects .
  • Synthetic routes : Use Ullmann coupling for aryl-ether derivatives .
    • Evaluation : Test derivatives in vitro for cytotoxicity and selectivity indices .

Q. What challenges arise in scaling up synthesis while maintaining yield and purity?

  • Answer :

  • Process optimization : Transition from batch to continuous flow reactors for amide bond formation .
  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Q. How does the compound’s electronic structure influence its reactivity and bioactivity?

  • Answer :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • SAR correlation : Electron-deficient biphenyl rings enhance interactions with positively charged enzyme pockets .
  • Experimental validation : Compare Hammett σ values of substituents with IC₅₀ data .

Methodological Notes

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Advanced purification : Use preparative HPLC for isolating enantiomers if chirality is introduced .
  • Safety protocols : Follow ACS guidelines for handling aryl halides and thiophene derivatives .

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